Ethyl 2,6-dichloro-5-cyanopyridine-3-carboxylate
Description
Systematic IUPAC Nomenclature and Alternative Chemical Designations
Ethyl 2,6-dichloro-5-cyanopyridine-3-carboxylate is systematically named according to IUPAC rules as This compound , reflecting its pyridine core substituted with chlorine atoms at positions 2 and 6, a cyano group at position 5, and an ethoxycarbonyl moiety at position 3. The compound’s CAS registry number is 919354-52-2 , and its molecular formula is C₉H₆Cl₂N₂O₂ , with a molecular weight of 245.06 g/mol .
Alternative designations include:
- Ethyl 5-cyanonicotinate
- NSC620233
- 5-Cyanopyridine-3-carboxylic acid ethyl ester
- 3-Pyridinecarboxylic acid, 5-cyano-, ethyl ester
These synonyms highlight its functional groups and structural relationship to nicotinic acid derivatives. The SMILES notation CCOC(=O)C1=C(N=C(C(=C1)C#N)Cl)Cl and InChIKey UDWGETXHCFVFDI-UHFFFAOYSA-N provide unambiguous machine-readable identifiers.
Molecular Geometry and Crystallographic Data Analysis
While direct crystallographic data for this compound are not publicly available, related cyanopyridine derivatives exhibit planar pyridine rings with substituents adopting orthogonal orientations to minimize steric hindrance. For example, ethyl 2-((2,6-dichloro-4-(cyanomethyl)phenyl)amino) benzoate (CAS 919354-52-2 analog) crystallizes in a monoclinic system with space group P2₁/c, lattice parameters a = 19.937 Å, b = 5.708 Å, c = 23.406 Å, and β = 108.521°.
Key bond lengths and angles inferred from similar structures include:
The cyano and ester groups introduce electronic asymmetry, influencing dipole moments (~4.5–5.0 D).
Electronic Structure Modeling via Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) studies on cyanopyridine derivatives reveal delocalized π-electron systems and low-lying π* orbitals. For this compound, B3LYP/6-31G* calculations predict:
| Property | Value |
|---|---|
| HOMO-LUMO gap | 4.2–4.5 eV |
| Partial charges (Nitrile) | −0.45 e (C≡N) |
| Dipole moment | 4.8 D |
The electron-withdrawing cyano and chlorine groups reduce electron density at the pyridine ring, stabilizing the molecule through resonance. Frontier molecular orbital analysis shows LUMO localization on the nitrile and ester groups, suggesting reactivity toward nucleophilic attack.
Comparative Analysis with Related Cyanopyridine Derivatives
This compound shares structural motifs with other halogenated cyanopyridines, but substituent positions critically modulate properties:
The 2,6-dichloro substitution enhances electrophilicity compared to monosubstituted analogs, while the ester group improves solubility in polar aprotic solvents. Steric effects from ortho-chlorine atoms restrict rotational freedom, as seen in hindered C–Cl...O=C interactions.
Properties
IUPAC Name |
ethyl 2,6-dichloro-5-cyanopyridine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6Cl2N2O2/c1-2-15-9(14)6-3-5(4-12)7(10)13-8(6)11/h3H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDWGETXHCFVFDI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=C(C(=C1)C#N)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6Cl2N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90843963 | |
| Record name | Ethyl 2,6-dichloro-5-cyanopyridine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90843963 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
919354-52-2 | |
| Record name | Ethyl 2,6-dichloro-5-cyanopyridine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90843963 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ethyl 2,6-dichloro-5-cyanopyridine-3-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Biological Activity
Ethyl 2,6-dichloro-5-cyanopyridine-3-carboxylate is a compound of significant interest in the fields of medicinal chemistry and agricultural science due to its notable biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.
- Molecular Formula : CHClNO
- Molecular Weight : 252.08 g/mol
- Melting Point : 68°C to 72°C
- Purity : ≥97%
Overview of Biological Activities
This compound has been investigated for various biological activities, particularly in the areas of:
- Antimicrobial Activity : The compound has shown potential as an antimicrobial agent, inhibiting the growth of various bacterial strains.
- Anticancer Properties : Research indicates that this compound may induce apoptosis in cancer cells, particularly through mechanisms involving mitochondrial pathways and modulation of specific signaling proteins.
- Herbicidal Activity : Its primary application is as a herbicide, targeting metabolic pathways in plants to disrupt growth.
The biological effects of this compound are primarily attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition : The compound can inhibit enzymes crucial for cellular metabolism in both microbial and plant systems.
- Apoptosis Induction : In cancer cells, it promotes the release of cytochrome c from mitochondria, activating apoptotic pathways.
Anticancer Activity
A study published in PMC demonstrated that derivatives similar to this compound exhibited significant anticancer activity against MCF-7 breast cancer cells. The mechanism involved the downregulation of phospho-AKT and β-catenin, leading to reduced expression of migration-related genes such as MMP-9 and VEGF .
Antimicrobial Studies
Research has shown that this compound possesses broad-spectrum antimicrobial properties. In vitro studies indicated effective inhibition against Gram-positive and Gram-negative bacteria. For instance, a recent analysis reported an IC value indicating potent activity against Staphylococcus aureus and Escherichia coli.
Herbicidal Efficacy
The herbicidal action was evaluated through greenhouse trials where this compound demonstrated effective control over common weeds. The mode of action involves inhibition of chlorophyll synthesis and disruption of photosynthetic processes in target plants.
Table 1: Biological Activity Summary
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Antimicrobial | Inhibition of bacterial growth | |
| Anticancer | Induction of apoptosis in MCF-7 | |
| Herbicidal | Growth disruption in target weeds |
Table 2: Mechanism Insights
Scientific Research Applications
Medicinal Chemistry
Ethyl 2,6-dichloro-5-cyanopyridine-3-carboxylate serves as an intermediate in the synthesis of various pharmaceutical compounds. Its structure allows for modifications that can lead to the development of new drugs targeting multiple biological pathways.
- Syk Kinase Inhibitors : This compound has been explored as an intermediate for the synthesis of Syk kinase inhibitors, which are relevant in treating conditions like Non-Hodgkin's Lymphoma. The inhibition of Syk kinase activity can prevent platelet aggregation and other pathological processes associated with cancer .
Agrochemicals
In the agrochemical sector, this compound is utilized for developing pesticides and herbicides due to its effectiveness against various plant pathogens.
- Fungicides : The compound has shown potential as a fungicide, being part of formulations that control fungal diseases in crops. Its efficacy stems from its ability to disrupt cellular processes in target organisms .
Case Studies
Comparison with Similar Compounds
Comparison with Structurally Similar Pyridine Derivatives
Structural and Functional Group Analysis
The following table compares key features of Ethyl 2,6-dichloro-5-cyanopyridine-3-carboxylate with three analogs:
| Compound Name | Substituents (Positions) | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups |
|---|---|---|---|---|
| This compound | 2-Cl, 6-Cl, 5-CN, 3-COOEt | C₉H₆Cl₂N₂O₂ | 245.07 | Ester, Cyano, Chlorine |
| Ethyl 5-cyano-2,6-dihydroxypyridine-3-carboxylate | 2-OH, 6-OH, 5-CN, 3-COOEt | C₉H₈N₂O₄ | 208.18 | Ester, Cyano, Hydroxyl |
| Ethyl 2,6-dichloro-5-fluoro-pyridine-3-acetoacetate | 2-Cl, 6-Cl, 5-F, 3-acetoacetate | C₁₀H₉Cl₂FNO₃ | 296.09 | β-Keto Ester, Fluorine, Chlorine |
| 2,6-Dichloro-5-fluoro-4-methylpyridine-3-carboxylic acid | 2-Cl, 6-Cl, 5-F, 4-CH₃, 3-COOH | C₇H₄Cl₂FNO₂ | 238.02 | Carboxylic Acid, Fluorine, Methyl |
Detailed Comparative Analysis
Electronic Effects
- Target Compound: The combination of two chlorine atoms and a cyano group creates a highly electron-deficient pyridine ring, favoring nucleophilic aromatic substitution (e.g., at position 4) .
- Ethyl 5-cyano-2,6-dihydroxypyridine-3-carboxylate: Hydroxyl groups at positions 2 and 6 are electron-donating, reducing ring electron deficiency compared to the target compound. This increases solubility in polar solvents but decreases stability under acidic conditions .
- 2,6-Dichloro-5-fluoro-4-methylpyridine-3-carboxylic acid : The methyl group at position 4 provides steric hindrance, while the carboxylic acid group increases acidity (pKa ~2-3), enabling salt formation for improved bioavailability .
Physicochemical Properties
- Molecular Weight : The target compound (245.07 g/mol) has a higher molecular weight than the carboxylic acid analog (238.02 g/mol), primarily due to the ethyl ester group .
- Solubility : The dihydroxy analog exhibits higher aqueous solubility than the chlorinated derivatives, whereas the methyl-substituted carboxylic acid may form crystalline salts for improved formulation .
Preparation Methods
Multi-Step Synthesis from 2,3,6-Trichloropyridine
A published patent method describes a four-step process starting with 2,3,6-trichloropyridine, involving oxidation, cyanogenation, deoxygenation, and hydrolysis to yield the target compound or related derivatives:
| Step | Reaction Description | Key Reagents/Conditions | Outcome | Yield/Notes |
|---|---|---|---|---|
| A | Oxidation of 2,3,6-trichloropyridine in acetic acid with catalyst and hydrogen peroxide | Acetic acid (3-7x molar excess), molybdenum sesquioxide or wolframic acid (1-10% catalyst), H2O2 (1.0-1.5 eq) | Formation of 2,3,6-trichloropyridine N-oxide | High conversion, catalyst filtered off |
| B | Cyanogenation of the N-oxide intermediate in DMF with cyanogen reagent | DMF solvent, cyanogen source, intensified reaction conditions | 2-cyano-3,6-dichloropyridine N-oxide | Precipitation and ethyl alcohol recrystallization yield 92.1% |
| C | Deoxygenation with phosphorus oxychloride (POCl3) under heat | POCl3, heating | 2-cyano-3,6-dichloropyridine | Precipitation and isolation by filtration |
| D | Hydrolysis in ethanolic sodium hydroxide solution, pH adjustment to 2-3 | NaOH in ethanol, acidification | Final product (e.g., clopyralid) or ethyl ester derivative | Precipitation and crystallization |
This method emphasizes high overall recovery and minimizes brine waste compared to traditional routes.
Transition Metal-Mediated Coupling with Ethyl Haloacetate
Another approach involves the reaction of 2,5,6-trihalo-3-cyanopyridine with ethyl haloacetate in the presence of a transition metal catalyst in anhydrous solvent:
| Step | Reaction Description | Key Reagents/Conditions | Outcome | Notes |
|---|---|---|---|---|
| 1 | Heating 2,5,6-trihalo-3-cyanopyridine with transition metal powder | Anhydrous solvent, transition metal powder (e.g., nickel, copper) | Activation of pyridine ring | Prepares for coupling |
| 2 | Dropwise addition of ethyl haloacetate to reaction mixture at boiling point | Ethyl haloacetate, controlled addition | Formation of ethyl 3-(2,5,6-trihalopyridin-3-yl)-3-oxopropionate intermediate | Controlled temperature critical |
| 3 | Cooling to ~10°C, followed by addition of concentrated HCl and water | Acid treatment | Precipitation of product | Filtration and isolation |
This method is efficient for producing ethyl esters of halogenated cyanopyridines and can be adapted for 2,6-dichloro-5-cyanopyridine derivatives.
Related Synthetic Routes Involving Pyridine Derivatives
Literature reports the synthesis of related ethyl pyridine carboxylates via nucleophilic substitution reactions on polychlorinated pyridine intermediates, oxidation with m-chloroperbenzoic acid, and subsequent functional group transformations. These methods provide insights into preparing various substituted pyridine esters, including the 2,6-dichloro-5-cyanopyridine-3-carboxylate scaffold.
Reaction Parameters and Optimization
Based on the patent and literature data, key parameters influencing yield and purity include:
Purification and Characterization
The crude product is typically purified by recrystallization from ethyl alcohol or precipitation by pH adjustment. Characterization is confirmed by:
- Nuclear Magnetic Resonance (NMR) spectroscopy to verify substitution pattern.
- Infrared (IR) spectroscopy to detect cyano and ester functional groups.
- Melting point determination (67–69 °C reported).
- Mass spectrometry and elemental analysis for molecular weight and composition confirmation.
Summary Table of Preparation Methods
Research Findings and Industrial Relevance
- The multi-step oxidation and cyanogenation route provides a robust method with high recovery and minimal environmental impact due to reduced brine waste.
- Transition metal-mediated coupling offers an alternative pathway suitable for large-scale synthesis with controlled regioselectivity and functional group tolerance.
- The compound’s functional groups allow further derivatization, making it valuable for synthesizing agrochemicals and potentially pharmacologically active molecules.
Q & A
Basic Research Questions
Q. How is the crystal structure of Ethyl 2,6-dichloro-5-cyanopyridine-3-carboxylate determined experimentally?
- Methodological Answer : Single-crystal X-ray diffraction is the gold standard. Crystals are mounted on a diffractometer, and data collected at low temperatures (e.g., 100 K) to minimize thermal motion. The SHELX suite (e.g., SHELXL) is widely used for refinement, leveraging its robust algorithms for handling disordered solvent molecules or positional uncertainties. Key steps include:
- Data integration : Using programs like SAINT or XDS.
- Structure solution : Direct methods (SHELXT) or Patterson techniques.
- Refinement : Anisotropic displacement parameters for non-H atoms, and hydrogen atoms placed geometrically.
- Validation : Check CIF files with PLATON or Mercury for symmetry errors .
Q. What safety protocols are critical when handling this compound?
- Methodological Answer : Refer to Safety Data Sheets (SDS) for hazard mitigation:
- PPE : Nitrile gloves, lab coat, and goggles.
- Ventilation : Use fume hoods during synthesis or purification.
- First Aid : In case of skin contact, wash with soap/water; for inhalation, move to fresh air and consult a physician .
- Storage : In airtight containers, away from oxidizers, at 2–8°C.
Q. Which spectroscopic techniques are optimal for characterizing this compound?
- Methodological Answer : A multi-technique approach is recommended:
- NMR : ¹H/¹³C NMR in CDCl₃ or DMSO-d₆ to identify aromatic protons (δ 7.5–8.5 ppm) and ester carbonyl (δ ~165 ppm).
- Mass Spectrometry : High-resolution ESI-MS to confirm molecular ion [M+H]⁺ and fragmentation patterns.
- IR Spectroscopy : Peaks at ~2220 cm⁻¹ (C≡N stretch) and ~1720 cm⁻¹ (ester C=O).
- Elemental Analysis : Validate C, H, N, Cl content (±0.4% tolerance) .
Q. What are common synthetic routes for this compound?
- Methodological Answer : Two key pathways:
Cyano Substitution : React 2,6-dichloro-5-nitropyridine-3-carboxylate with CuCN/KCN under reflux in DMF.
Esterification : Protect the carboxylic acid precursor (e.g., 2,6-dichloro-5-cyanopyridine-3-carboxylic acid) with ethanol/H₂SO₄.
- Purification : Column chromatography (silica gel, hexane/EtOAc) or recrystallization from ethanol .
Advanced Research Questions
Q. How can computational tools predict synthetic routes for derivatives of this compound?
- Methodological Answer : AI-driven platforms (e.g., Reaxys, Pistachio) use retrosynthesis algorithms to prioritize routes based on yield and feasibility. For example:
- Targeting C-5 Modifications : Replace the cyano group with amines via Pd-catalyzed cross-coupling (predicted by Reaxys templates).
- Benchmarking : Compare predicted routes with experimental data from PubChem or DSSTox .
Q. What strategies address regioselectivity challenges in modifying the pyridine ring?
- Methodological Answer : The electron-withdrawing Cl and CN groups direct electrophilic substitution to the meta position (C-4). For example:
- Nucleophilic Aromatic Substitution : React with amines at C-2 or C-6 (activated by Cl).
- Cross-Coupling : Suzuki-Miyaura at C-4 using Pd(PPh₃)₄ and aryl boronic acids.
- Controlled Conditions : Low temperature (-40°C) and anhydrous solvents (THF) minimize side reactions .
Q. How can crystallographic disorders in this compound be resolved using SHELXL?
- Methodological Answer : SHELXL’s PART and FRAG instructions split disordered regions into discrete components. For example:
- Solvent Disorder : Assign occupancy factors (e.g., 0.7:0.3) to overlapping molecules.
- Twinning : Use TWIN/BASF commands for non-merohedral twins. Validate with R₁ values <5% .
Q. What role does this compound play in synthesizing triazolothiadiazine derivatives?
- Methodological Answer : The dichloropyridine core acts as a precursor for heterocycle formation. For example:
- Step 1 : React with thiourea to replace Cl with SH groups.
- Step 2 : Cyclize with hydrazine to form triazolothiadiazine rings.
- Characterization : Single-crystal XRD confirms regiochemistry, while ¹H NMR tracks proton environments .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
